molecular formula C10H11ClF3NO B11733493 (3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol

(3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B11733493
M. Wt: 253.65 g/mol
InChI Key: KJLWQEVHKSRSFF-SECBINFHSA-N
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Description

(3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol is a chiral compound with significant interest in various scientific fields. This compound features a unique structure with an amino group, a chlorinated aromatic ring, and a trifluoromethyl group, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-(trifluoromethyl)benzaldehyde.

    Aldol Reaction: The aldehyde undergoes an aldol reaction with a suitable amine to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, including:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature Control: Maintaining precise temperature conditions to ensure high yield and purity.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

(3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biochemical effects, including inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.

Comparison with Similar Compounds

    (3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol: can be compared with other compounds like:

Uniqueness:

    Structural Features: The presence of both a trifluoromethyl group and a chlorinated aromatic ring makes it unique.

    Reactivity: Its ability to undergo diverse chemical reactions enhances its versatility in synthesis.

This detailed overview provides a comprehensive understanding of this compound, emphasizing its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H11ClF3NO/c11-8-5-6(10(12,13)14)1-2-7(8)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m1/s1

InChI Key

KJLWQEVHKSRSFF-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(CCO)N

Origin of Product

United States

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